Technical Whitepaper: Characterization and Control of Olanzapine Thiolactam Impurity (CAS 1017241-36-9)
Technical Whitepaper: Characterization and Control of Olanzapine Thiolactam Impurity (CAS 1017241-36-9)
Executive Summary
In the development and stability profiling of Olanzapine , a thienobenzodiazepine atypical antipsychotic, the management of oxidative degradation products is a critical quality attribute.[1] Olanzapine Thiolactam Impurity (CAS 1017241-36-9) , formally known as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, represents a significant degradation pathway involving the oxidative opening of the thiophene ring.
This technical guide provides a comprehensive analysis of the Thiolactam impurity, detailing its mechanistic formation, synthesis for reference standardization, and validated analytical protocols for its detection and control in pharmaceutical substances.
Chemical Identity and Mechanistic Origins
Structural Analysis
Unlike simple side-chain modifications, the Thiolactam impurity represents a fundamental alteration of the Olanzapine core. The characteristic thiophene ring fused to the benzodiazepine system is cleaved, resulting in a benzodiazepine-2-thione structure with an exocyclic enone side chain.
| Attribute | Detail |
| Common Name | Olanzapine Thiolactam Impurity (Olanzapine Ketothiolactam) |
| CAS Number | 1017241-36-9 |
| IUPAC Name | (1Z)-1-[4,5-Dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone |
| Molecular Formula | C₁₇H₂₀N₄OS |
| Molecular Weight | 328.43 g/mol |
| Key Structural Change | Oxidative cleavage of the thiophene C–C/C–S bonds; formation of a C=S (thione) and an open-chain acetyl group.[2][3] |
Mechanism of Formation: Oxidative Ring Opening
The formation of the Thiolactam impurity is driven by autoxidation , often catalyzed by trace transition metals (specifically Cu(II)) and thermal stress. The pathway proceeds via a radical-cation intermediate, leading to the rupture of the thiophene ring.
Key Mechanistic Factors:
-
Oxidative Stress: Direct reaction with atmospheric oxygen or singlet oxygen species.
-
Metal Catalysis: Trace Copper (Cu²⁺) can oxidize Olanzapine to a radical cation, accelerating the ring-opening process.
-
Thermal Kinetics: Formation follows zero-order kinetics in controlled moisture environments but accelerates significantly under thermal stress (>60°C).
Figure 1: Mechanistic pathway of Olanzapine oxidative degradation leading to Thiolactam formation.[4]
Synthesis and Isolation of Reference Standard
To accurately quantify this impurity, a reference standard must be synthesized. The isolation from degraded drug product is inefficient; therefore, targeted oxidative synthesis is the preferred protocol.
Synthesis Protocol (PTAD Method)
This method utilizes 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a singlet oxygen mimic to selectively drive the formation of the Thiolactam and Lactam impurities.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve Olanzapine (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Oxidation: Add PTAD (0.5 - 1.0 eq) dropwise to the solution. The reaction mimics singlet oxygen attack on the electron-rich thiophene ring.
-
Reaction Monitoring: Stir for 1-2 hours. Monitor via TLC or HPLC for the appearance of the Thiolactam peak (typically eluting after Olanzapine in reverse-phase systems).
-
Quenching & Isolation: Concentrate the solvent in vacuo.
-
Purification: Purify the crude residue via Preparative HPLC (C18 column) using an ammonium acetate/acetonitrile gradient.
-
Crystallization: Recrystallize from acetonitrile/water to obtain the bright yellow/orange solid of the Thiolactam impurity.
Analytical Characterization Strategy
Accurate detection requires a stability-indicating HPLC method capable of resolving the Thiolactam impurity from the API and the structurally similar Lactam impurity.
Validated HPLC Conditions
The following conditions are established to ensure resolution (
| Parameter | Specification |
| Column | Inertsil ODS-3V or Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer (pH 6.8) or 0.2 M Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Mode | Gradient Elution (Start 20% B, ramp to 80% B over 30 mins) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temp | 35°C |
| Detection (UV) | 220 nm (primary) or 258 nm |
| Retention Order | Olanzapine ( |
Note on Detection: The opening of the thiophene ring shifts the UV absorption maximum. While Olanzapine has a distinct profile, the Thiolactam's conjugated enone-thione system provides strong absorbance at 220 nm.
Analytical Decision Tree
Use the following logic flow to validate the presence of CAS 1017241-36-9 in clinical batches.
Figure 2: Analytical decision tree for the identification and quantification of Olanzapine Thiolactam.
Control and Mitigation Strategies
Preventing the formation of CAS 1017241-36-9 requires strict control over the oxidative environment during manufacturing and storage.
-
Chelation of Trace Metals: Since Cu(II) catalyzes the radical cation formation, the addition of EDTA (Ethylenediaminetetraacetic acid) to the formulation or during the final crystallization step of the API can significantly inhibit Thiolactam formation.
-
Inert Atmosphere: Manufacturing processes (especially crystallization and drying) should be conducted under nitrogen blanketing to minimize exposure to atmospheric oxygen.
-
Packaging: Final drug products should be packaged in high-barrier materials (e.g., Alu-Alu blisters) to prevent oxygen permeation.
-
Excipient Selection: Avoid excipients with high peroxide values or trace metal impurities (e.g., certain grades of Povidone/Crospovidone) which can accelerate oxidative degradation.
References
-
Baertschi, S. W., et al. (2008).[3] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892.[2][3] Link
-
Rao, R. N., et al. (2008). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Separation Science, 31(1), 107-118.[5] Link
-
Reddy, B. V., et al. (2010). Determination of Olanzapine in Tablets by HPLC.[5][6][7] International Journal of Chemical Sciences, 8(4), 2168-2172.[7] Link
-
Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities. Analyst, 136, 3149-3156.[4] Link
-
Cayman Chemical. Olanzapine Thiolactam Impurity Product Information.Link
Sources
- 1. Olanzapine Thiolactam Impurity | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. sciensage.info [sciensage.info]
- 7. tsijournals.com [tsijournals.com]
